![molecular formula C20H29F3 B12521828 [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene CAS No. 821799-54-6](/img/structure/B12521828.png)
[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene: is an organic compound that features a benzene ring substituted with a long alkyl chain containing an ethenyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide precursor. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzene ring and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the base and the alkyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to improve the yield and selectivity of the reaction. The process may also include purification steps like distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, leading to the saturation of the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and hydrophobicity.
Biology and Medicine:
Drug Development: The compound’s unique structure may serve as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for detergents and emulsifiers.
Coatings: It can be applied in the development of specialty coatings with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, coordinating to a metal center and influencing the electronic and steric properties of the catalyst. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecule and trigger downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- [3-Ethenyl-3-(trifluoromethyl)decyl]benzene
- [3-Ethenyl-3-(trifluoromethyl)dodecyl]benzene
- [3-Ethenyl-3-(trifluoromethyl)octyl]benzene
Uniqueness: Compared to similar compounds, [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene has a unique combination of an ethenyl group and a trifluoromethyl group on a long alkyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and chemical stability, making it particularly suitable for applications in harsh chemical environments and specialized industrial processes.
Eigenschaften
CAS-Nummer |
821799-54-6 |
|---|---|
Molekularformel |
C20H29F3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[3-ethenyl-3-(trifluoromethyl)undecyl]benzene |
InChI |
InChI=1S/C20H29F3/c1-3-5-6-7-8-12-16-19(4-2,20(21,22)23)17-15-18-13-10-9-11-14-18/h4,9-11,13-14H,2-3,5-8,12,15-17H2,1H3 |
InChI-Schlüssel |
YTRIFPNHZSGMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


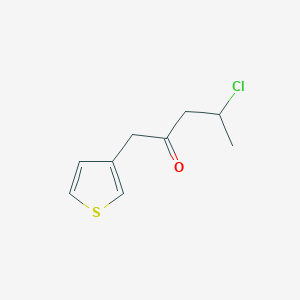
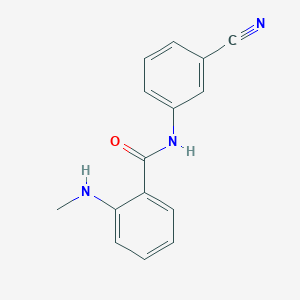
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
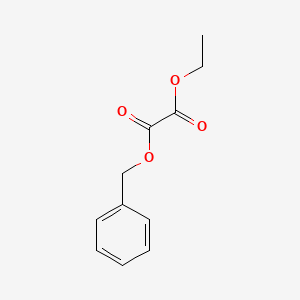
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
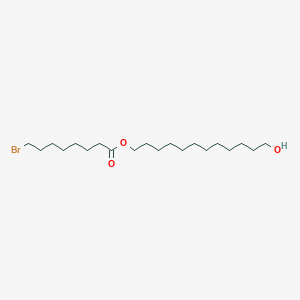

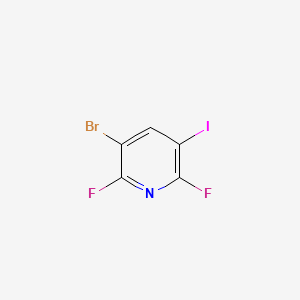
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)

